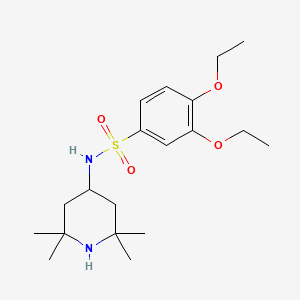![molecular formula C8H18Cl2N2 B2895137 2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2007921-13-1](/img/structure/B2895137.png)
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride” belongs to the class of compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring . Pyrrolopyridines are part of a larger class of compounds known as heterocyclic compounds (ring structures that contain various elements including nitrogen (N), oxygen (O), sulfur (S) etc. along with carbon ©).
Molecular Structure Analysis
The molecular structure of “2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride” would be expected to contain a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyridine ring (a six-membered ring with one nitrogen atom) . The “2-Methyl” indicates a methyl group (-CH3) attached to the second carbon in the ring structure.
Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridines would depend on the specific substituents and conditions. In general, these compounds can undergo reactions typical of aromatic heterocycles .
Aplicaciones Científicas De Investigación
Chemical Reactions and Catalysis
The study of chemical reactions facilitated by specific compounds provides insights into their potential applications in scientific research. For instance, the activation of C(sp2)−H and reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex illustrates the compound's role in selective deuterium labeling and hydrogenation reactions. This process highlights the compound's utility in synthetic chemistry for modifying molecular structures and enhancing our understanding of reaction mechanisms (Resano Barrio et al., 2004).
Structural Characterization and Analysis
The structural characterization of chemicals is crucial for understanding their properties and potential applications. For example, the NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] offer detailed insights into the molecular architecture and electronic properties of these compounds. Such studies are fundamental in the development of new materials and drugs by providing a comprehensive understanding of molecular interactions and stability (Laihia et al., 2006).
Molecular Electronics and Nonlinear Optics
The exploration of compounds for applications in molecular electronics and nonlinear optics is an area of significant interest. Research into the synthesis, characterization, and reactivity of specific heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, reveals their potential in non-linear optics due to their hyperpolarizability. These compounds could lead to advancements in the development of materials for electronic devices and optical systems, demonstrating the versatility of chemical compounds in technological applications (Murthy et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit inhibitory activity againstFGFR1 , a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
It’s worth noting that similar compounds have been shown to stimulate glucose uptake into muscle and fat cells , suggesting a potential role in glucose metabolism.
Biochemical Pathways
Related compounds have been found to influence glucose metabolism , suggesting that this compound may also interact with pathways related to glucose uptake and utilization.
Result of Action
Related compounds have been shown to reduce blood glucose levels , suggesting potential antidiabetic effects.
Propiedades
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-2-3-9-4-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQPYHBNDBHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

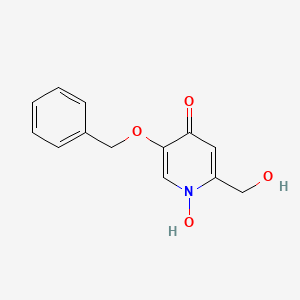

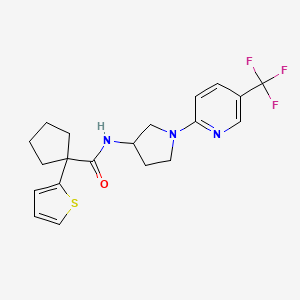

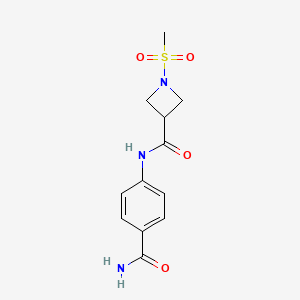
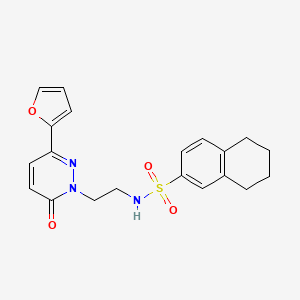
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)
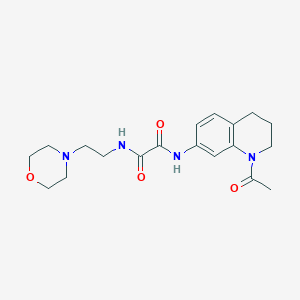

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)

